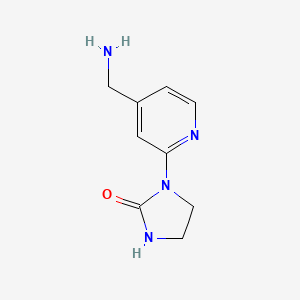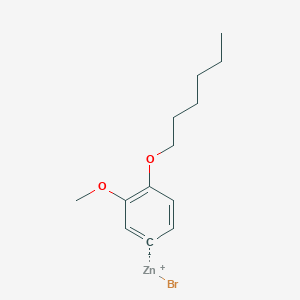
4-n-Hexyloxy-3-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Hexyloxy-3-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-N-Hexyloxy-3-methoxyphenylzinc bromide typically involves the reaction of 4-N-hexyloxy-3-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-N-Hexyloxy-3-methoxyphenyl bromide+Zn→4-N-Hexyloxy-3-methoxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more controlled environments to ensure purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Hexyloxy-3-methoxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and another organic group.
Applications De Recherche Scientifique
4-N-Hexyloxy-3-methoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for research purposes.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 4-N-Hexyloxy-3-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylzinc iodide
- 3-Methoxyphenylzinc bromide
- 4-Methoxyphenylzinc chloride
Uniqueness
4-N-Hexyloxy-3-methoxyphenylzinc bromide is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H19BrO2Zn |
|---|---|
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-hexoxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C13H19O2.BrH.Zn/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14-2;;/h7,9-10H,3-5,8,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SAAKLLAAMGYAMT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



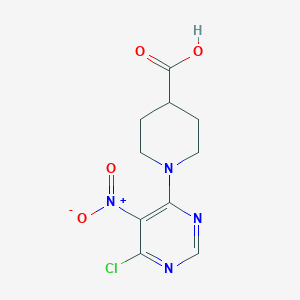
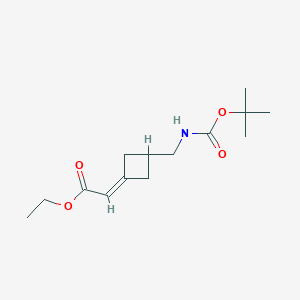
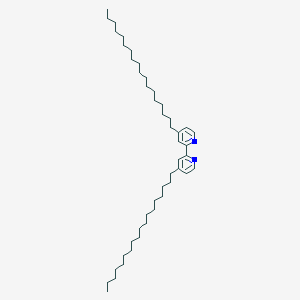
![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)

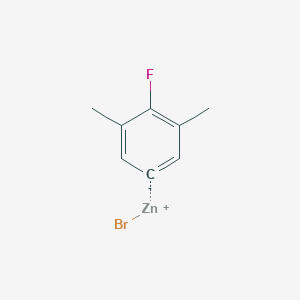

![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
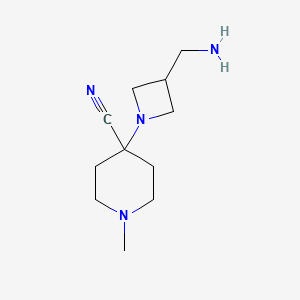

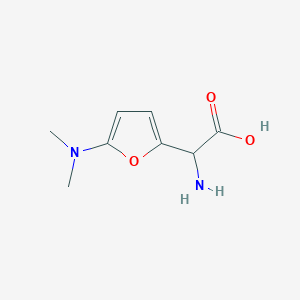
![(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
